molecular formula C18H16N2O2 B4917066 1-(4-METHOXY-PHENYL)-3-NAPHTHALEN-1-YL-UREA

1-(4-METHOXY-PHENYL)-3-NAPHTHALEN-1-YL-UREA

Cat. No.: B4917066
M. Wt: 292.3 g/mol
InChI Key: ONSCRUWDBKFVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxy-phenyl)-3-naphthalen-1-yl-urea is an organic compound that features a methoxyphenyl group and a naphthyl group connected by a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-phenyl)-3-naphthalen-1-yl-urea typically involves the reaction of 4-methoxyaniline with naphthyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme is as follows:

    Step 1: Preparation of naphthyl isocyanate by reacting naphthylamine with phosgene or a phosgene substitute.

    Step 2: Reaction of naphthyl isocyanate with 4-methoxyaniline in an appropriate solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-phenyl)-3-naphthalen-1-yl-urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are common.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Formation of 1-(4-hydroxy-phenyl)-3-naphthalen-1-yl-urea.

    Reduction: Formation of 1-(4-amino-phenyl)-3-naphthalen-1-yl-urea.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Methoxy-phenyl)-3-naphthalen-1-yl-urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-phenyl)-3-naphthalen-1-yl-urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxy-phenyl)-3-phenyl-urea: Similar structure but with a phenyl group instead of a naphthyl group.

    1-(4-Methoxy-phenyl)-3-(2-naphthyl)-urea: Similar structure but with a different position of the naphthyl group.

Uniqueness

1-(4-Methoxy-phenyl)-3-naphthalen-1-yl-urea is unique due to the presence of both a methoxyphenyl group and a naphthyl group, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-22-15-11-9-14(10-12-15)19-18(21)20-17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSCRUWDBKFVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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